Product packaging for Acetic acid alpha-phenylstyryl ester(Cat. No.:CAS No. 13892-81-4)

Acetic acid alpha-phenylstyryl ester

Cat. No.: B082135
CAS No.: 13892-81-4
M. Wt: 238.28 g/mol
InChI Key: DUVRDFTXMLOZEC-VBKFSLOCSA-N
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Description

Acetic acid alpha-phenylstyryl ester is a chemical compound provided for Research Use Only (RUO), intended for laboratory research purposes and not for diagnostic, therapeutic, or any personal use. This ester is of interest in synthetic organic chemistry, where it may serve as a building block or monomer. Potential research applications include its use in polymer science for the development of novel materials, or in organic synthesis as a precursor or intermediate for more complex molecules. Researchers value this compound for its unique structure, which incorporates both phenyl and styryl groups, potentially influencing the properties of resulting products. For specific physical, chemical, and handling data, including safety information, please consult the Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2 B082135 Acetic acid alpha-phenylstyryl ester CAS No. 13892-81-4

Properties

IUPAC Name

[(Z)-1,2-diphenylethenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-13(17)18-16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVRDFTXMLOZEC-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=CC1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid alpha-phenylstyryl ester typically involves the esterification of acetic acid with alpha-phenylstyryl alcohol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction can be represented as follows:

Acetic acid+Alpha-phenylstyryl alcoholAcetic acid alpha-phenylstyryl ester+Water\text{Acetic acid} + \text{Alpha-phenylstyryl alcohol} \rightarrow \text{this compound} + \text{Water} Acetic acid+Alpha-phenylstyryl alcohol→Acetic acid alpha-phenylstyryl ester+Water

In industrial settings, the esterification process can be optimized by using excess alcohol or by continuously removing the water formed during the reaction to shift the equilibrium towards the ester product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid alpha-phenylstyryl ester undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back into acetic acid and alpha-phenylstyryl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis (saponification) uses a base such as sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under appropriate conditions.

Major Products

    Hydrolysis: Acetic acid and alpha-phenylstyryl alcohol.

    Reduction: Alpha-phenylstyryl alcohol and acetic acid.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid alpha-phenylstyryl ester has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid alpha-phenylstyryl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and alpha-phenylstyryl alcohol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of acetic acid alpha-phenylstyryl ester with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
Acetic acid, phenylmethyl ester C₉H₁₀O₂ 150.18 213.8 Benzyl, acetate
Phenyl acetate C₈H₈O₂ 136.15 195–196 Phenyl, acetate
Allyl phenoxyacetate C₁₁H₁₂O₃ 192.21 Not reported Phenoxy, allyl, acetate
Acetic acid, 2-phenylethyl ester C₁₀H₁₂O₂ 164.20 232–234 Phenethyl, acetate
Alpha-phenylstyryl ester C₁₆H₁₄O₂ 238.29 (estimated) ~250–270 (predicted) Styryl, phenyl, acetate

Key Observations :

  • Boiling Points : Longer alkyl/aryl chains (e.g., styryl in the target compound) increase molecular weight and boiling points compared to simpler analogs like phenyl acetate .
  • Solubility: Esters with bulky substituents (e.g., styryl) are less polar, reducing water solubility but enhancing miscibility with organic solvents like ethanol or benzene .

Research Findings and Data Gaps

  • Natural Occurrence : reports methyl esters of polyketides isolated from marine sponges, underscoring the natural prevalence of structurally complex esters. Alpha-phenylstyryl esters may similarly occur in plant or marine organisms.
  • Analytical Characterization : Principal Component Analysis (PCA) of volatile esters in (e.g., benzenedicarboxylic acid diethyl ester) demonstrates methods applicable to identifying styryl derivatives in complex matrices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing acetic acid alpha-phenylstyryl ester, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is typically synthesized via esterification between alpha-phenylstyryl alcohol and acetic acid. Acid catalysts (e.g., H₂SO₄) or enzymatic methods can be employed. For optimization, control reaction parameters such as molar ratios (e.g., excess acetic acid to shift equilibrium), temperature (typically 60–100°C for acid-catalyzed reactions), and reaction time. Monitor progress using thin-layer chromatography (TLC) or gas chromatography (GC) . For stereoselective synthesis, neighboring group participation (e.g., using pivaloyl groups) can minimize side products like orthoesters .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-O stretches near 1240 cm⁻¹ and 1045 cm⁻¹ .
  • NMR : Confirm structure via ¹H NMR (ester methyl protons at δ ~2.0 ppm) and ¹³C NMR (carbonyl carbon at δ ~170 ppm) .
  • Mass Spectrometry : Electron ionization (EI) mass spectra provide molecular ion peaks and fragmentation patterns (e.g., m/z corresponding to [M]⁺ and acetic acid loss) .
  • GC/HPLC : Use for purity assessment, with retention times calibrated against standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .
  • Storage : Keep in airtight containers away from oxidizers and heat sources. Monitor for decomposition products (e.g., acetic acid vapors) .

Advanced Research Questions

Q. How does the steric and electronic environment of the alpha-phenylstyryl group influence the ester’s stability under varying pH and temperature conditions?

  • Methodological Answer : The bulky phenyl group enhances steric protection of the ester bond, delaying hydrolysis. Stability studies can be conducted by:

  • pH-Dependent Hydrolysis : Compare degradation rates in acidic (pH < 4), neutral, and alkaline (pH > 10) buffers using UV-Vis or HPLC to track ester concentration .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures (~150–200°C for similar esters) .

Q. What strategies can resolve contradictions in thermodynamic data (e.g., vaporization enthalpy, critical temperatures) reported for structurally similar esters?

  • Methodological Answer :

  • Data Validation : Cross-reference NIST Chemistry WebBook entries (e.g., for acetic acid phenylmethyl ester ) with experimental replicates. Use standardized calibration methods (e.g., static bomb calorimetry for ΔvapH°) .
  • Statistical Analysis : Apply error-propagation models to account for measurement uncertainties (e.g., ±0.3 K in melting points) .
  • Computational Validation : Compare experimental results with density functional theory (DFT) calculations for bond dissociation energies .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling or kinetic isotope effects (KIEs)?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃COO-labeled ester) to trace acetic acid release during hydrolysis via mass spectrometry .
  • KIEs : Compare reaction rates of ¹²C vs. ¹³C esters to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
  • Intermediate Trapping : Use low-temperature NMR or cryogenic quenching to isolate transient species (e.g., tetrahedral intermediates) .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Distillation : Fractional distillation under reduced pressure (e.g., 10–50 mmHg) to separate low-boiling impurities (e.g., unreacted acetic acid) .
  • Chromatography : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for high-purity isolation .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to induce crystallization, leveraging the ester’s low aqueous solubility .

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